molecular formula C11H17BO5 B13825500 5-Formylfuran-2-boronic acid,pinacol ester

5-Formylfuran-2-boronic acid,pinacol ester

Cat. No.: B13825500
M. Wt: 240.06 g/mol
InChI Key: VFSAFZAMZMRHCC-UHFFFAOYSA-N
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Description

5-Formylfuran-2-boronic acid, pinacol ester is an organoboron compound that features a furan ring with a formyl group at the 5-position and a boronic acid pinacol ester at the 2-position. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylfuran-2-boronic acid, pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method includes the reaction of 5-formylfuran-2-boronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the sensitive boronic ester.

Industrial Production Methods

While specific industrial production methods for 5-Formylfuran-2-boronic acid, pinacol ester are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow processes and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Formylfuran-2-boronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formylfuran-2-boronic acid, pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formylfuran-2-boronic acid, pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formylfuran-2-boronic acid, pinacol ester is unique due to the presence of both a formyl group and a boronic ester, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules .

Properties

Molecular Formula

C11H17BO5

Molecular Weight

240.06 g/mol

IUPAC Name

(5-formylfuran-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C11H17BO5/c1-10(2,14)11(3,4)17-12(15)9-6-5-8(7-13)16-9/h5-7,14-15H,1-4H3

InChI Key

VFSAFZAMZMRHCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C=O)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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